molecular formula C10H19F3N2O B1490265 2-(3-(Ethoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-amine CAS No. 2098105-48-5

2-(3-(Ethoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-amine

Cat. No. B1490265
CAS RN: 2098105-48-5
M. Wt: 240.27 g/mol
InChI Key: VLMVHKFZILOEEA-UHFFFAOYSA-N
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Description

2-(3-(Ethoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-amine, also known as EMTMP, is an organic compound with a variety of uses in scientific research. It is a versatile compound, with applications in fields such as medicinal chemistry, materials science, and biochemistry.

Scientific Research Applications

Synthesis and Structural Analysis

  • Research has demonstrated methods for synthesizing ethyl 3-polyfluoroalkyl-2-ethoxymethylidene-3-oxopropionates and their reactions with amines, leading to ethyl 2-alkyl(aryl, hetaryl)aminomethylidene-3-polyfluoroalkyl-3-oxopropionates. These compounds, including pyrrolidine derivatives, show mixtures of Z and E isomers in solution, highlighting the intricate balance between steric and electronic effects in fluorinated compounds (Pryadeina et al., 2007).
  • Pyrrole and its derivatives, including pyrrolidines, are foundational structures in many biological molecules. Synthesis approaches for these compounds often involve condensation reactions with carbonyl-containing compounds, indicating the versatility of pyrrolidine frameworks in synthetic chemistry (Anderson & Liu, 2000).

Catalysis and Reactivity

  • (Imino)pyridine palladium(II) complexes, involving pyrrolidine derivatives, have been studied as selective ethylene dimerization catalysts. These studies offer insights into the use of nitrogen-containing heterocycles for metal-ligand interactions, affecting catalytic activity and selectivity (Nyamato et al., 2015).
  • Nickel(II) complexes chelated by (amino)pyridine ligands, including pyrrolidine analogs, have shown activity in ethylene oligomerization processes. These findings are important for understanding the role of ligand structure in the catalytic performance of nickel complexes (Nyamato et al., 2016).

Application in Organic Synthesis

  • The use of trifluoromethylated azomethine ylide precursors, including pyrrolidine derivatives, in cycloaddition reactions has been explored. These reactions are pivotal for constructing nitrogen-containing heterocycles, showcasing the utility of such compounds in synthesizing complex organic molecules with potential biological activity (Allwood et al., 2014).

properties

IUPAC Name

2-[3-(ethoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19F3N2O/c1-2-16-8-9(10(11,12)13)3-5-15(7-9)6-4-14/h2-8,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLMVHKFZILOEEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1(CCN(C1)CCN)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(Ethoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-(Ethoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-amine
Reactant of Route 2
2-(3-(Ethoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-amine
Reactant of Route 3
2-(3-(Ethoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-amine
Reactant of Route 4
2-(3-(Ethoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-amine
Reactant of Route 5
2-(3-(Ethoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-amine
Reactant of Route 6
2-(3-(Ethoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-amine

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